molecular formula C16H12N2O2 B12532091 4-amino-3-benzoyl-1H-quinolin-2-one CAS No. 834889-19-9

4-amino-3-benzoyl-1H-quinolin-2-one

Cat. No.: B12532091
CAS No.: 834889-19-9
M. Wt: 264.28 g/mol
InChI Key: DZANZGCKLDSZFC-UHFFFAOYSA-N
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Description

4-amino-3-benzoyl-1H-quinolin-2-one is a heterocyclic compound that belongs to the quinolinone family Quinolinones are known for their diverse biological activities and are widely used in medicinal chemistry The structure of this compound consists of a quinolinone core with an amino group at the 4-position and a benzoyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-3-benzoyl-1H-quinolin-2-one can be achieved through several methods. One common approach involves the cyclization of anthranilic acid derivatives. The reaction typically involves the condensation of anthranilic acid with benzoyl chloride in the presence of a base such as pyridine, followed by cyclization under acidic conditions to form the quinolinone core.

Another method involves the use of 2-aminobenzophenone as a starting material. The compound undergoes cyclization with formic acid or formamide under reflux conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

4-amino-3-benzoyl-1H-quinolin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming hydroxyquinolinone derivatives.

    Substitution: The amino group at the 4-position can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinolinone derivatives with different oxidation states.

    Reduction: Hydroxyquinolinone derivatives.

    Substitution: Substituted quinolinone derivatives with various functional groups.

Scientific Research Applications

4-amino-3-benzoyl-1H-quinolin-2-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence and photostability.

Mechanism of Action

The mechanism of action of 4-amino-3-benzoyl-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It may also interact with cellular receptors and signaling pathways, modulating various biological processes.

Comparison with Similar Compounds

4-amino-3-benzoyl-1H-quinolin-2-one can be compared with other similar compounds in the quinolinone family, such as:

    4-hydroxy-2-quinolinone: Known for its antimicrobial and anticancer properties.

    2-hydroxyquinoline: Used as a chelating agent and in the synthesis of pharmaceuticals.

    4-quinolinol: Studied for its potential as an antioxidant and anti-inflammatory agent.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinolinone derivatives.

Properties

CAS No.

834889-19-9

Molecular Formula

C16H12N2O2

Molecular Weight

264.28 g/mol

IUPAC Name

4-amino-3-benzoyl-1H-quinolin-2-one

InChI

InChI=1S/C16H12N2O2/c17-14-11-8-4-5-9-12(11)18-16(20)13(14)15(19)10-6-2-1-3-7-10/h1-9H,(H3,17,18,20)

InChI Key

DZANZGCKLDSZFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3NC2=O)N

Origin of Product

United States

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